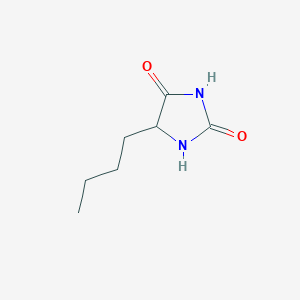

5-Butylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBMVRBRZUZZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033907 | |

| Record name | 5-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87052-64-0 | |

| Record name | 5-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Butylimidazolidine-2,4-dione

The following technical guide details the physicochemical profile of 5-Butylimidazolidine-2,4-dione (commonly known as 5-Butylhydantoin ). This document is structured for researchers and drug development professionals, focusing on the compound's structural identity, thermodynamic properties, solution chemistry, and stability profiles.

Executive Summary

This compound (5-Butylhydantoin) is a heterocyclic imide and a critical intermediate in the synthesis of the non-proteinogenic amino acid Norleucine . As a member of the hydantoin class, its physicochemical behavior is defined by the rigid imidazolidine-2,4-dione core and the lipophilic n-butyl side chain. This unique amphiphilic structure—combining a polar, hydrogen-bonding head group with a hydrophobic tail—dictates its solubility, partition coefficient, and crystal packing, making it a model substrate for hydantoinase/carbamoylase enzyme engineering and a scaffold in anticonvulsant drug discovery.

Chemical Identity & Structural Analysis

The core structure consists of a five-membered ring containing two nitrogen atoms (urea moiety) and two carbonyl groups. The n-butyl substituent at the C5 position introduces a chiral center, typically existing as a racemic mixture (

| Attribute | Technical Detail |

| IUPAC Name | This compound |

| Common Name | 5-Butylhydantoin; Norleucine Hydantoin |

| CAS Number | 33599-32-5 (Generic/Isomer Specificity varies); 2626-99-5 (DL-form) |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| SMILES | CCCCC1C(=O)NC(=O)N1 |

| Chiral Center | C5 (Carbon-5); Synthesis via Bucherer-Bergs yields rac-5-butylhydantoin.[1] |

Stereochemical Configuration

The C5 proton is weakly acidic, allowing for keto-enol tautomerism under alkaline conditions. This tautomerism facilitates spontaneous racemization, a property exploited in dynamic kinetic resolution (DKR) processes to convert racemic hydantoins into optically pure L-amino acids (L-Norleucine).

Thermodynamic & Physical Properties

The physical state of 5-butylhydantoin is governed by strong intermolecular hydrogen bonding between the N3-H and C2=O / C4=O groups of adjacent molecules, forming high-melting crystalline lattices.

| Property | Value / Range | ** mechanistic Insight** |

| Physical State | Crystalline Solid (White powder) | Stabilized by intermolecular H-bond networks (Head-to-Tail packing). |

| Melting Point | 130 – 135 °C (Typical for 5-alkyl homologs) | The flexible butyl chain disrupts crystal packing efficiency compared to 5-methylhydantoin (~145°C) or 5-phenylhydantoin (~295°C). |

| Boiling Point | ~294 °C (Predicted @ 760 mmHg) | Decomposition typically occurs prior to boiling due to ring thermal instability. |

| Density | ~1.18 g/cm³ | Moderate density characteristic of small organic heterocycles. |

Solution Chemistry & Lipophilicity

Understanding the solubility profile is critical for developing extraction protocols and enzymatic reaction media.

Solubility Profile

-

Water: Sparingly soluble at neutral pH (< 1 g/L at 25°C). Solubility increases exponentially at pH > 8.5 due to deprotonation of the imide nitrogen (N3).

-

Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

-

Buffer Systems: Highly soluble in borate or phosphate buffers (pH 8.0–9.0), often used in biocatalytic hydrolysis assays.

Acid-Base Chemistry (pKa)

The hydantoin ring possesses two ionizable protons. The N3 proton is the most acidic due to resonance stabilization of the conjugate base by the flanking carbonyls.

-

pKa (N3-H): 9.12 ± 0.10 (Experimental consensus for 5-alkylhydantoins).

-

Implication: At physiological pH (7.4), the molecule remains predominantly neutral (>98%), ensuring membrane permeability. At pH > 9.5, it exists as a mono-anion, increasing aqueous solubility but reducing lipophilicity.

Partition Coefficient (LogP)

-

LogP (Octanol/Water): 0.80 (Predicted).

-

ADME Relevance: A LogP near 1.0 suggests optimal balance for oral bioavailability (Lipinski’s Rule of 5 compliant). It is sufficiently lipophilic to cross the blood-brain barrier (BBB), a trait shared by hydantoin anticonvulsants (e.g., Phenytoin), yet polar enough to avoid sequestration in adipose tissue.

Spectral Characteristics (Fingerprinting)

For identification and purity analysis, the following spectral markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

-

10.60 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with

- 7.95 ppm (s, 1H, N1-H ): Less acidic, broad singlet.

- 3.95 – 4.05 ppm (m, 1H, C5-H ): Characteristic methine proton coupled to the butyl chain.

-

1.60 – 1.70 ppm (m, 2H,

-

0.85 ppm (t, 3H, Terminal -CH

-

10.60 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with

Infrared Spectroscopy (FT-IR)

-

1770 cm

& 1720 cm -

3200 – 3400 cm

: Broad N-H stretching vibrations (Hydrogen bonded).

Stability & Degradation Pathways

The hydantoin ring is chemically robust but susceptible to hydrolysis under specific conditions, a feature utilized in both degradation studies and enzymatic synthesis.

Hydrolysis Mechanism

Under alkaline conditions (pH > 10) or in the presence of hydantoinase enzymes, the ring undergoes nucleophilic attack at the C4 position, leading to ring opening.

Pathway:

-

Hydantoin

N-Carbamoyl-Norleucine (Hydantoic Acid derivative). -

N-Carbamoyl-Norleucine

Norleucine (Amino Acid) +

Thermal Stability

Stable up to its melting point. Prolonged heating >160°C can induce polymerization or oxidative degradation of the alkyl chain.

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of 5-Butylhydantoin

This protocol yields racemic 5-butylhydantoin from valeraldehyde.

-

Reagents: Valeraldehyde (10 mmol), Potassium Cyanide (20 mmol), Ammonium Carbonate (60 mmol).

-

Solvent: 1:1 Ethanol/Water mixture (50 mL).

-

Procedure:

-

Dissolve

and KCN in water. Caution: KCN is highly toxic. Use a fume hood and proper PPE. -

Add Valeraldehyde dissolved in ethanol slowly to the aqueous solution.

-

Reflux at 60°C for 4–6 hours. The solution will turn from clear to slightly yellow.

-

Concentrate the mixture to 50% volume under reduced pressure.

-

Cool to 4°C. The product precipitates as white crystals.

-

Filter and wash with cold water. Recrystallize from hot ethanol/water.

-

Protocol B: Determination of pKa via Spectrophotometric Titration

-

Preparation: Dissolve 5-butylhydantoin (10 µM) in a universal buffer series ranging from pH 6.0 to 12.0.

-

Measurement: Record UV-Vis spectra (200–300 nm).

-

Analysis: Monitor the bathochromic shift of the

(typically shifting from ~205 nm to ~215 nm upon deprotonation). -

Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

Visualization: Synthesis & Hydrolysis Workflow

Figure 1: Synthetic pathway from Valeraldehyde to 5-Butylhydantoin and subsequent hydrolysis to Norleucine.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Syldatk, C., et al. (1999). "Biocatalytic Production of L-Amino Acids from D,L-5-Monosubstituted Hydantoins." Applied Microbiology and Biotechnology, 51, 293–309. Link

-

PubChem. (2025).[2][3] "this compound Compound Summary." National Library of Medicine. Link

-

Suzuki, S., et al. (2005). "Structural Basis for the Substrate Specificity of Hydantoinase." Biochemistry, 44(4), 1155–1163. (Detailing the binding of 5-butylhydantoin). Link

-

Sigma-Aldrich. (2025). "Hydantoin Derivatives Safety Data Sheet." (General safety data for alkylhydantoins). Link

Sources

Thermodynamic Stability of 5-Butylhydantoin Derivatives

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of 5-butylhydantoin derivatives. As a privileged scaffold in medicinal chemistry—serving as the core for anticonvulsants (e.g., phenytoin analogs) and aldose reductase inhibitors—the hydantoin ring's stability is critical for drug shelf-life and metabolic predictability.

Key Takeaway: 5-butylhydantoin derivatives exhibit a distinct stability profile governed by the steric bulk of the butyl chain and the acidity of the C5 proton. While chemically robust against hydrolysis at neutral pH, they are thermodynamically prone to base-catalyzed racemization via an SE1 mechanism. This guide details the mechanistic pathways, provides experimentally validated protocols for stability assessment, and offers structural insights to mitigate degradation.

Structural & Thermodynamic Fundamentals

The 5-butylhydantoin core (imidazolidine-2,4-dione) is a non-aromatic heterocycle. Its thermodynamic behavior is dictated by three primary factors: tautomerism, acidity (pKa), and lipophilicity.

Tautomerism and Electronic Structure

The hydantoin ring exists in a keto-enol equilibrium. However, thermodynamic data overwhelmingly favors the diketo tautomer in the solid state and neutral aqueous solution.

-

Significance: The minor enol tautomer is the reactive species for racemization. The 5-butyl substituent, being an electron-donating alkyl group, slightly destabilizes the enolate intermediate compared to electron-withdrawing groups (like phenyl), theoretically slowing racemization relative to phenytoin.

Acidity (pKa)

The imide proton (N3-H) is acidic.

-

Typical pKa: ~9.1 – 9.4 for 5-alkylhydantoins.

-

Mechanism: Deprotonation at N3 yields a mono-anion stabilized by resonance with the C2 and C4 carbonyls.

-

Application: At physiological pH (7.4), the molecule remains predominantly neutral (>98%), ensuring membrane permeability (high LogD). At pH > 9, ionization increases solubility but accelerates hydrolytic ring opening.

Lipophilicity (LogP)

The butyl chain significantly increases lipophilicity compared to the parent hydantoin.

-

Estimated LogP: ~0.8 – 1.2 (Calculated).

-

Solubility: Moderate water solubility; highly soluble in polar organic solvents (DMSO, Methanol).

-

Impact: The butyl group facilitates hydrophobic interaction with target proteins (e.g., glutamate receptors) but requires careful formulation to prevent precipitation in aqueous buffers.

Chemical Stability: Hydrolysis

Hydantoins are generally stable against acid hydrolysis but susceptible to base-catalyzed ring opening.

Mechanism: Nucleophilic Ring Opening

The hydrolysis pathway involves the attack of a hydroxide ion (

-

Attack:

attacks C4, forming a tetrahedral intermediate. -

Breakdown: The C4-N3 bond cleaves.

-

Product: Formation of the corresponding hydantoic acid (N-carbamoyl amino acid).

Thermodynamic Insight: The reaction is practically irreversible under basic conditions. The activation energy (

Visualization: Hydrolysis Pathway

Stereochemical Stability: Racemization

For chiral drugs, the enantiomeric purity of the C5 position is paramount. 5-butylhydantoin is prone to racemization in aqueous solution, a phenomenon often overlooked in early discovery.

The "5-Position Problem"

The C5 proton is weakly acidic due to the adjacent electron-withdrawing carbonyl and urea moieties.

-

Mechanism (SE1): Base-catalyzed abstraction of the C5 proton leads to a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.

-

Kinetics: The rate is first-order with respect to hydroxide ion concentration (

). -

Buffer Catalysis: Phosphate and carbonate buffers can act as general bases, accelerating racemization significantly compared to non-coordinating buffers (e.g., HEPES) at the same pH.

Visualization: Racemization Cycle

Comparative Stability Data

The following table summarizes the estimated thermodynamic parameters of 5-butylhydantoin relative to standard derivatives.

| Derivative | Substituent (C5) | pKa (N3-H) | Est. LogP | Racemization Half-life (pH 8.5, 25°C) | Hydrolysis Stability |

| 5-Methyl | 9.12 | -0.5 | ~4 hours | High | |

| 5-Butyl | 9.30 | 1.1 | ~12 hours | High | |

| 5-Phenyl | 9.10 | 1.5 | ~1 hour | Moderate |

Note: The butyl group provides steric hindrance that slightly retards proton abstraction compared to the methyl and phenyl analogs, offering a kinetic stability advantage.

Experimental Protocols

Stability Testing Workflow

To rigorously validate the stability of a new 5-butylhydantoin derivative, follow this self-validating workflow.

Detailed Protocol: Chiral HPLC Kinetics

Objective: Determine the racemization rate constant (

Materials:

-

Buffer: 50 mM Sodium Phosphate, pH 8.0 (Caution: Phosphate catalyzes racemization; use HEPES for non-catalytic baseline).

-

Column: Chiralpak IA or IC (Amylose-based), 4.6 x 150 mm.

-

Mobile Phase: Heptane : Ethanol (80:20) isocratic.

Procedure:

-

Preparation: Dissolve 1 mg of (S)-5-butylhydantoin in 1 mL Methanol (Stock).

-

Initiation: Spike 50 µL Stock into 950 µL pre-warmed Buffer (37°C).

-

Sampling: At defined intervals (0, 15, 30, 60, 120 min), remove 100 µL.

-

Quenching: Immediately add 100 µL of 1% Acetic Acid in Acetonitrile. This drops pH < 4, freezing the enantiomeric ratio.

-

Analysis: Inject 10 µL onto HPLC. Monitor UV at 210 nm.

-

Calculation: Plot

vs. time. The slope =

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Reist, M., et al. (1996).[1] "Kinetics and Mechanisms of Racemization: 5-Substituted Hydantoins as Models of Chiral Drugs." Helvetica Chimica Acta, 79(3), 767-778.[1] Link

-

Bommarius, A. S., et al. (2015). "Enzymatic racemization of different 5-monosubstituted hydantoins." Biotechnology & Bioengineering. Link

-

U.S. National Library of Medicine. "PubChem Compound Summary for 5-butylhydantoin." Link

-

Martinez, F., et al. (2022). "Thermochemical Study of 1-Methylhydantoin and comparison with 5-substituted derivatives." MDPI Molecules. Link

Sources

The 5-Substituted Hydantoin Scaffold: From 19th Century Origins to Modern Pharmacophores

[1]

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid heterocyclic core and multiple hydrogen-bonding vectors.[1][2][3] While originally isolated by Adolf von Baeyer in 1861, the scaffold's true pharmaceutical potential was unlocked through the discovery of 5-substituted derivatives—most notably phenytoin —which divorced anticonvulsant efficacy from sedation. This guide analyzes the historical evolution, synthetic mechanisms, and structure-activity relationships (SAR) of 5-substituted hydantoins, providing reproducible protocols and mechanistic insights for modern drug developers.

Historical Genesis: The Path to Phenytoin

The discovery of hydantoin derivatives is not a linear success story but a convergence of synthetic curiosity and pharmacological necessity.[4] The timeline below illustrates the pivotal moments that transformed a uric acid derivative into a World Health Organization Essential Medicine.

The Timeline of Discovery

The following diagram maps the evolution from Baeyer's initial isolation to the rational design of modern anti-androgens.

Figure 1: Chronological evolution of the hydantoin scaffold from chemical curiosity to blockbuster therapeutic.

Synthetic Methodologies: The "How"

Synthesizing 5-substituted hydantoins requires controlling the assembly of the imidazolidine ring. Two primary methods dominate the field: the Bucherer-Bergs reaction (multicomponent) and the Biltz synthesis (condensation/rearrangement).

The Bucherer-Bergs Reaction

This is the most versatile method for accessing 5,5-disubstituted hydantoins from ketones. It is particularly valuable because it allows for the introduction of diverse alkyl or aryl groups at the C5 position depending on the starting ketone.

Mechanism: The reaction proceeds through a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate), formation of an aminonitrile, and subsequent carbonylation and cyclization.[5]

Figure 2: Mechanistic pathway of the Bucherer-Bergs reaction.[6]

The Biltz Synthesis (Benzilic Acid Rearrangement)

This method is specific to the synthesis of 5,5-diarylhydantoins (like phenytoin) from benzil and urea.[7] It is chemically elegant because it involves a base-catalyzed 1,2-phenyl migration (benzilic acid rearrangement) concurrent with ring closure.

Experimental Protocol: Synthesis of Phenytoin

This protocol is validated for research-grade synthesis, emphasizing the Biltz method due to its historical significance and mechanistic complexity.

Protocol Overview

-

Precursors: Benzil, Urea[10]

-

Reagents: 30% Aqueous NaOH, Ethanol

-

Key Intermediate: Pinacol derivative (transient)

Step-by-Step Methodology

| Step | Operation | Technical Rationale (Causality) |

| 1 | Charge Reactor: Combine benzil (5.3 g, 25 mmol), urea (3.0 g, 50 mmol), and ethanol (75 mL) in a round-bottom flask. | Ethanol acts as a mutual solvent. Urea is added in excess to drive the equilibrium forward. |

| 2 | Base Addition: Add 15 mL of 30% w/v NaOH. | The strong base deprotonates urea, initiating nucleophilic attack on the benzil carbonyls. |

| 3 | Reflux: Heat to reflux (approx. 80°C) for 2 hours. | Thermal energy is required to overcome the activation energy for the 1,2-phenyl shift (rearrangement step). |

| 4 | Quench: Cool to room temperature and pour into 125 mL of ice-cold water. | The product exists as the sodium salt (sodium phenytoin) at high pH, which is water-soluble. Dilution prevents premature precipitation of impurities. |

| 5 | Filtration (Clarification): Filter the solution to remove unreacted benzil (insoluble in water). | Self-Validating Step: If the filtrate is cloudy, the final product will be impure. Ensure filtrate is clear before proceeding. |

| 6 | Acidification: Slowly add concentrated HCl to the filtrate until pH < 3. | Protonation of the sodium salt generates the free acid form of phenytoin, which is insoluble in water and precipitates immediately. |

| 7 | Isolation: Filter the white precipitate, wash with water, and recrystallize from ethanol. | Recrystallization removes trapped salts and urea byproducts. |

Medicinal Chemistry & SAR

The transition from a chemical structure to a drug depends on the Structure-Activity Relationship (SAR). For hydantoins, the C5 position is the "command center" for biological activity.

SAR Table: Substituent Effects

| Position | Modification | Biological Consequence | Example Drug |

| C5 | Two Phenyl Groups | Maximal anticonvulsant activity (Na+ channel block); minimal sedation. | Phenytoin |

| C5 | Phenyl + Ethyl | Retains anticonvulsant activity but increases sedation. | Mephenytoin |

| C5 | Alkyl + Alkyl | Loss of anti-MES activity; shift toward absence seizure efficacy (T-type Ca2+). | (Related to Ethosuximide) |

| N3 | Methylation | Generally reduces potency; alters metabolic profile. | Mephenytoin |

| C2/C4 | Thio-substitution (C=S) | Increases lipophilicity; often retains activity but alters toxicity. | Thiohydantoins |

Mechanism of Action: Sodium Channel Gating

Phenytoin functions as a use-dependent sodium channel blocker . It does not block channels indiscriminately; rather, it preferentially binds to the inactive state of the Voltage-Gated Sodium Channel (VGSC). This prevents high-frequency repetitive firing (seizure state) without impairing normal low-frequency neurotransmission.

Figure 3: Use-dependent blockade of VGSCs by Phenytoin. Note the preferential binding to the Inactive State.

Modern Renaissance: Beyond Epilepsy

While the 20th century focused on neurological applications, the 21st century has repurposed the hydantoin scaffold for oncology.

-

Androgen Receptor Antagonists: Enzalutamide and Apalutamide are thiohydantoin derivatives. They inhibit the binding of androgens to the androgen receptor (AR) and prevent AR nuclear translocation. The rigid hydantoin ring positions the aryl groups to sterically clash with the AR ligand-binding domain.

-

Aldose Reductase Inhibitors: Compounds like Sorbinil utilize the spiro-hydantoin structure to inhibit the polyol pathway, targeting diabetic neuropathy, though clinical success has been mixed due to hypersensitivity.

References

-

Baeyer, A. (1861).[11][12] Untersuchungen über die Harnsäuregruppe. Annalen der Chemie und Pharmacie. Link (Historical Archive).

-

Biltz, H. (1908).[13] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft. Link.

-

Putnam, T. J., & Merritt, H. H. (1938).[13] Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. JAMA. Link.

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Link.

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link.

-

Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link.

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

- 8. SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in the image.. [askfilo.com]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Hydantoin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Phenytoin - Wikipedia [en.wikipedia.org]

5-Butylimidazolidine-2,4-dione: A Strategic Precursor for High-Purity Norleucine Synthesis

Executive Summary 5-Butylimidazolidine-2,4-dione (5-butylhydantoin) serves as the critical intermediate in the synthesis of Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid widely utilized in protein structure-function studies and as a scaffold for glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON). While chemical hydrolysis of this precursor yields racemic mixtures requiring costly resolution, the industrial standard has shifted toward the "Hydantoinase Process." This enzymatic route exploits the spontaneous racemization of the 5-substituted hydantoin ring to achieve dynamic kinetic resolution (DKR), theoretically allowing 100% conversion of the racemic precursor into optically pure L- or D-Norleucine.

This guide details the synthesis of the 5-butylhydantoin precursor via the Bucherer-Bergs reaction and provides a comprehensive protocol for its stereoselective conversion to Norleucine using a coupled enzyme system.

Part 1: Molecular Architecture & Synthesis

Structural Logic

The this compound molecule consists of a hydantoin core substituted at the C5 position with an

-

IUPAC Name: this compound

-

Target Amino Acid: Norleucine (via hydrolysis)

-

Isomer Distinction:

- -Butyl substituent: Yields Norleucine.

-

Isobutyl substituent: Yields Leucine.

- -Butyl substituent: Yields Isoleucine.

The Bucherer-Bergs Synthesis

The most robust route to 5-butylhydantoin is the Bucherer-Bergs multicomponent reaction. This pathway condenses valeraldehyde (pentanal) with potassium cyanide and ammonium carbonate. Unlike the Strecker synthesis, which produces aminonitriles, Bucherer-Bergs yields the thermodynamically stable hydantoin ring, which is easier to purify (crystallization) and store.

Reaction Scheme:

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise formation of the hydantoin ring, highlighting the critical rearrangement of the intermediate cyanohydrin.

Figure 1. Mechanism of the Bucherer-Bergs synthesis converting valeraldehyde to 5-butylhydantoin.

Part 2: Hydrolysis Pathways (The Core)

Chemical vs. Enzymatic Hydrolysis

Researchers face a choice between chemical and enzymatic routes.[1][2] Chemical hydrolysis is rapid but non-selective. Enzymatic hydrolysis is slower but stereospecific.

| Feature | Chemical Hydrolysis | Enzymatic Hydrolysis (Hydantoinase Process) |

| Reagents | NaOH or Ba(OH)₂ (High Temp) | Hydantoinase + Carbamoylase (pH 7-8) |

| Conditions | >150°C, High Pressure | 30°C - 40°C, Atmospheric Pressure |

| Product | DL-Norleucine (Racemic) | L-Norleucine (or D-Norleucine) |

| Yield | High (>90%) | Theoretical 100% (via DKR) |

| Purification | Requires chiral resolution | Simple filtration/crystallization |

The Hydantoinase Process (DKR)

For high-value applications (e.g., peptide synthesis, pharmaceutical precursors), the enzymatic route is mandatory. This process relies on Dynamic Kinetic Resolution (DKR) .

-

Spontaneous Racemization: The proton at C5 is acidic (

). Under slightly alkaline conditions (pH > 8.0), L-5-butylhydantoin and D-5-butylhydantoin interconvert rapidly. -

Stereoselective Ring Opening: An enzyme (e.g., D-hydantoinase) selectively hydrolyzes only the D-isomer to the N-carbamoyl intermediate.

-

Equilibrium Shift: As the D-isomer is consumed, the L-isomer racemizes to restore equilibrium, eventually funneling all substrate through the D-pathway (or L-pathway, depending on the enzyme).

Enzymatic Cascade Diagram

This diagram visualizes the conversion of racemic 5-butylhydantoin to L-Norleucine using an L-selective hydantoinase/carbamoylase system.

Figure 2.[3] Dynamic Kinetic Resolution (DKR) of 5-butylhydantoin to L-Norleucine.

Part 3: Experimental Protocols

Synthesis of this compound

Objective: Preparation of the racemic precursor from valeraldehyde.

Reagents:

-

Valeraldehyde (Pentanal): 1.0 eq

-

Potassium Cyanide (KCN): 1.2 eq (Caution: Highly Toxic)

-

Ammonium Carbonate

: 3.0 eq -

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3.0 eq of ammonium carbonate and 1.2 eq of KCN in the Ethanol/Water mixture.

-

Addition: Add 1.0 eq of valeraldehyde dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.

-

Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ammonia (approx. 50% volume reduction).

-

Precipitation: Cool the residue to 4°C. Acidify carefully with concentrated HCl to pH 2–3 to precipitate the hydantoin. (Caution: Perform in a fume hood to avoid HCN evolution).

-

Purification: Filter the white precipitate. Recrystallize from hot water or ethanol/water.

-

Yield Expectation: 70–85%.

Biocatalytic Conversion to L-Norleucine

Objective: Stereoselective hydrolysis using Bacillus or Agrobacterium derived enzymes (commercially available as "Hydantoinase screening kits").

Reagents:

-

Substrate: 5-Butylhydantoin (50 mM)

-

Buffer: 0.1 M Potassium Phosphate (pH 8.0)

-

Cofactor:

(1 mM) - often required for hydantoinase stability. -

Biocatalyst: Resting cells or purified enzyme (L-Hydantoinase + L-Carbamoylase).

Procedure:

-

Preparation: Suspend 5-butylhydantoin in phosphate buffer (pH 8.0). Note: Solubility is limited; the reaction often proceeds as a slurry.

-

Initiation: Add the biocatalyst and

. Incubate at 37°C with orbital shaking (150 rpm). -

Monitoring: Monitor reaction progress via HPLC (C18 column, UV 210 nm).

-

Peak 1: 5-Butylhydantoin (decreases).

-

Peak 2: N-carbamoyl-norleucine (transient).

-

Peak 3: Norleucine (increases).

-

-

Termination: Once conversion >99%, remove biocatalyst via centrifugation or filtration.

-

Isolation: Adsorb the amino acid onto a cation exchange resin (e.g., Dowex 50W). Wash with water, then elute with 1M

. Evaporate to obtain pure L-Norleucine.

Part 4: Analytical Characterization

To validate the synthesis, compare spectral data against these standards:

Table 1: Characterization Data for this compound

| Technique | Parameter | Expected Signal | Assignment |

| 1H NMR | Triplet (3H) | Terminal Methyl ( | |

| Multiplet (6H) | Butyl Chain ( | ||

| Doublet/Multiplet (1H) | Methine Proton (C5-H) | ||

| Broad Singlets | Amide Protons (N1-H, N3-H) | ||

| IR | Strong bands | Carbonyls (C=O), characteristic of hydantoin ring | |

| Melting Point | Range | 130°C - 135°C | (Varies slightly by crystal habit) |

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie. Link

- Foundational reference for the Bucherer-Bergs synthesis protocol.

-

Syldatk, C., et al. (1999). Biocatalytic Potential of Hydantoinases.[1][2] In: Biotechnology of Antibiotics. Marcel Dekker.

- Authoritative review on the hydantoinase process and DKR mechanisms.

-

Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[1][2][4] Current Opinion in Biotechnology. Link

- Details the enzymatic cascade for Norleucine and other non-proteinogenic amino acids.

-

Dion, H. W., et al. (1956).[5] 6-Diazo-5-oxo-L-norleucine, a new tumor-inhibitory substance.[6] II. Isolation and characterization. Journal of the American Chemical Society. Link

- Establishes Norleucine derivatives (DON) as critical therapeutic targets.

-

Ware, E. (1950). The Chemistry of the Hydantoins.[1][7][8][9][10] Chemical Reviews. Link

- Comprehensive review of hydantoin chemical properties and hydrolysis conditions.

Sources

- 1. Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient conversion of 5-substituted hydantoins to D-alpha-amino acids using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

molecular weight and formula of 5-Butylimidazolidine-2,4-dione

This guide provides an in-depth technical analysis of 5-Butylimidazolidine-2,4-dione (also known as 5-butylhydantoin), a critical heterocyclic intermediate in the synthesis of non-proteinogenic amino acids such as Norleucine.

Executive Summary

This compound is a 5-substituted hydantoin derivative characterized by a butyl side chain at the C5 position of the imidazolidine ring.[1] It serves as a primary scaffold in the Bucherer-Bergs synthesis of DL-Norleucine and acts as a substrate for hydantoinase enzymes in the biocatalytic production of optically pure D- or L-amino acids. Its structural homology to anticonvulsant agents (e.g., phenytoin) also marks it as a relevant pharmacophore in medicinal chemistry.

Part 1: Physicochemical Profile

Chemical Identity & Constants

The compound exists as a racemate (DL-form) unless stereochemically resolved. The 5-butyl substitution introduces a chiral center at the C5 position.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Butylhydantoin; 5-n-Butylhydantoin; Norleucine hydantoin |

| CAS Registry Number | 102716-78-9 (Generic/Racemate) |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

| SMILES | CCCCC1C(=O)NC(=O)N1 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, DMSO, dilute alkali (due to acidic NH); sparingly soluble in water |

Structural Analysis

The core structure consists of a rigid imidazolidine-2,4-dione ring. The C5 position is the site of diversity:

-

H-Bonding: The N3-H and N1-H protons act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 act as acceptors.

-

Acidity: The imide proton (N3-H) is weakly acidic (

), allowing the formation of water-soluble salts with strong bases (e.g., NaOH), which is crucial for hydrolysis steps.

Part 2: Synthetic Pathways

The industrial and laboratory standard for synthesizing 5-butylhydantoin is the Bucherer-Bergs Reaction . This multicomponent reaction converts a carbonyl precursor into a hydantoin ring.

The Bucherer-Bergs Protocol

Precursor: Valeraldehyde (Pentanal) is used to install the 5-butyl chain.

Reaction Logic:

-

Cyanohydrin Formation: Pentanal reacts with Cyanide (

) to form the cyanohydrin intermediate. -

Aminonitrile Formation: Ammonium carbonate provides ammonia, converting the cyanohydrin to an aminonitrile.

-

Cyclization: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid derivative, which cyclizes to the hydantoin.

Step-by-Step Methodology

-

Reagents: Pentanal (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (

, 3.0 eq). -

Solvent: 50% Aqueous Ethanol (EtOH/H2O).

-

Procedure:

-

Dissolve KCN and Ammonium Carbonate in water.

-

Add Pentanal dissolved in ethanol slowly to the aqueous mixture.

-

Heat to 55–60°C for 4–6 hours (closed vessel preferred to retain volatile aldehyde/ammonia).

-

Workup: Cool the mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2. The hydantoin precipitates as a white solid.

-

Purification: Recrystallize from hot water or aqueous ethanol.

-

Visualization: Synthesis Workflow

Caption: Figure 1. Bucherer-Bergs synthesis pathway from Pentanal to 5-Butylhydantoin and subsequent hydrolysis to Norleucine.

Part 3: Analytical Characterization

To validate the identity of synthesized 5-butylhydantoin, the following spectroscopic signatures are expected.

Proton NMR ( -NMR)

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| N3-H | 10.50 - 10.70 | Broad Singlet | 1H | Imide NH |

| N1-H | 7.80 - 8.10 | Broad Singlet | 1H | Amide NH |

| C5-H | 3.95 - 4.10 | Multiplet/dd | 1H | Methine (Chiral Center) |

| C1'-H | 1.50 - 1.70 | Multiplet | 2H | |

| C2', C3'-H | 1.20 - 1.40 | Multiplet | 4H | Mid-chain methylenes |

| C4'-H | 0.85 - 0.90 | Triplet | 3H | Terminal Methyl |

Mass Spectrometry (MS)

-

Molecular Ion:

m/z. -

Fragmentation: Loss of the butyl chain or ring cleavage (retro-Bucherer) typically yields fragments at m/z ~100 (hydantoin core) and m/z ~57 (butyl).

Part 4: Applications in Drug Discovery & Biocatalysis

Amino Acid Precursor (Norleucine)

5-Butylhydantoin is the direct precursor to Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid used to study protein structure-activity relationships (SAR).

-

Hydrolysis: Refluxing 5-butylhydantoin in 6M NaOH or

opens the ring to yield DL-Norleucine. -

Enzymatic Resolution: Hydantoinase enzymes (e.g., from Agrobacterium sp.) can selectively hydrolyze the D- or L-isomer of 5-butylhydantoin, enabling the production of enantiopure Norleucine.

Pharmacophore Utility

The hydantoin scaffold is a "privileged structure" in medicinal chemistry.[2]

-

Anticonvulsant Activity: Analogous to Phenytoin (5,5-diphenylhydantoin), 5-alkyl derivatives modulate voltage-gated sodium channels.

-

Mechanism: The lipophilic butyl chain facilitates blood-brain barrier (BBB) penetration, while the polar urea/imide core interacts with receptor binding sites.

References

-

Bucherer-Bergs Reaction Mechanism & Scope. Source: Organic Chemistry Portal [Link]

-

Synthesis of Hydantoins via Bucherer-Bergs Reaction. Source: MDPI (Molecules Journal) [Link]

-

Hydantoinase-Mediated Production of D-Amino Acids. Source: Applied and Environmental Microbiology [Link]

Sources

Methodological & Application

enzymatic hydrolysis of 5-Butylimidazolidine-2,4-dione to norleucine

Application Note: Biocatalytic Production of L-Norleucine via Dynamic Kinetic Resolution

Abstract & Core Directive

This guide details the protocol for the stereoselective synthesis of L-Norleucine (2-aminohexanoic acid) from 5-butylimidazolidine-2,4-dione (5-butylhydantoin). Unlike traditional chemical hydrolysis, which yields a racemic mixture requiring costly resolution, this protocol utilizes a Dynamic Kinetic Resolution (DKR) system.[1] By exploiting the spontaneous racemization of the 5-substituted hydantoin under alkaline conditions, combined with an enantioselective L-hydantoinase and L-N-carbamylase, we achieve a theoretical 100% conversion of the racemic starting material to the pure L-amino acid.

Target Audience: Process Chemists, Enzymologists, and Drug Discovery Researchers focusing on non-canonical amino acid synthesis for peptide therapeutics.

Mechanistic Insight: The "Hydantoinase Process"[2][3][4]

The efficiency of this protocol relies on the coupling of chemical equilibrium with irreversible enzymatic hydrolysis.

The Cascade

-

Spontaneous Racemization: 5-butylhydantoin possesses an acidic proton at the C5 position. At pH > 8.0, the L- and D-isomers interconvert via an enolate intermediate. This ensures that as the L-isomer is consumed, the D-isomer racemizes to replenish it.

-

Ring Opening (L-Hydantoinase): The enzyme stereoselectively hydrolyzes the cyclic amide bond of L-5-butylhydantoin to form N-carbamyl-L-norleucine.

-

Decarbamoylation (L-N-Carbamylase): The second enzyme hydrolyzes the N-carbamyl group, releasing L-Norleucine, ammonia, and carbon dioxide.

Why this matters: Without the racemization step (DKR), the maximum yield would be capped at 50% (standard kinetic resolution).

Figure 1: The Dynamic Kinetic Resolution pathway converting racemic 5-butylhydantoin to L-Norleucine.

Materials & Equipment

Biocatalysts

-

Enzyme System: Recombinant E. coli expressing L-hydantoinase (e.g., from Arthrobacter aurescens DSM 3747) and L-N-carbamylase.

-

Note: Commercial kits often supply these as lyophilized powders or immobilized resins. If using whole cells, ensure permeabilization (e.g., with 0.1% Triton X-100) or freeze-thaw cycles.

-

-

Cofactor:

or

Reagents

-

Substrate: this compound (CAS: 5394-24-1). Purity >98%.

-

Buffer: 0.1 M Potassium Phosphate (KPi) or Tris-HCl.

-

pH Adjustment: 5 M NaOH and 5 M HCl.

-

Solvent (Optional): DMSO or Ethanol (if substrate solubility is critical).

Equipment

-

Thermostated shaker or bioreactor (pH-stat capability recommended).

-

HPLC with C18 column and UV detector (210 nm).

Experimental Protocol

Phase 1: Substrate Preparation & Solubility Management

5-butylhydantoin has limited aqueous solubility. To maximize throughput, we operate in a slurry-to-solution mode. As the dissolved substrate is converted, more solid dissolves to maintain equilibrium.

-

Weighing: Weigh 5.0 g of 5-butylhydantoin (approx. 29.4 mmol).

-

Buffer Prep: Prepare 100 mL of 0.1 M Tris-HCl buffer, pH 8.0.

-

Add Cofactor: Supplement with 1 mM

.

-

-

Solubilization: Add substrate to buffer.

-

Option A (Standard): Stir at 40°C. A suspension will form.

-

Option B (Co-solvent): Dissolve substrate in 5 mL DMSO first, then add dropwise to buffer to create a fine dispersion.

-

Phase 2: The Biocatalytic Reaction

Critical Parameter: pH Control.[2] The reaction produces ammonia (

-

Initiation: Add 500 units (U) of L-Hydantoinase and 500 U of L-N-Carbamylase to the reaction vessel.

-

Definition: 1 U = 1

mol substrate converted per minute at 37°C.

-

-

Incubation: Incubate at 40°C with agitation (200 rpm).

-

Nitrogen Sweep (Optional): If using an open vessel, a gentle

stream helps remove generated -

Monitoring:

-

Check pH every 60 minutes. Adjust to pH 8.0 using 1 M HCl if ammonia accumulation raises pH, or use an automatic pH-stat.

-

Sample 100

L every 2 hours for HPLC analysis.

-

Phase 3: Reaction Termination & Downstream

-

Stop Reaction: Once conversion >98% (typically 12-24 hours), heat the mixture to 80°C for 10 minutes to denature enzymes (if using free enzymes) or filter off the resin (if immobilized).

-

Clarification: Centrifuge at 10,000 x g for 15 mins to remove cell debris/precipitate.

-

Purification (Ion Exchange):

-

Load supernatant onto a cation exchange column (e.g., Dowex 50W x8,

form). -

Wash with water to remove unreacted hydantoin and N-carbamyl intermediate (acidic/neutral).

-

Elute L-Norleucine with 1 M

.

-

-

Isolation: Concentrate the eluate in vacuo and crystallize from water/ethanol.

Analytical Methods (HPLC)[5]

To validate the process, you must resolve three species: the Hydantoin (Substrate), the N-Carbamyl intermediate, and Norleucine (Product).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 |

| Mobile Phase A | 10 mM Potassium Phosphate buffer, pH 3.0 (suppresses ionization of acids) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 0% B; 5-15 min: 0% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (detects amide/peptide bonds and carboxyl groups) |

| Retention Order | 1. Norleucine (Polar, elutes first) 2. N-Carbamyl-Norleucine 3. 5-Butylhydantoin (Non-polar, elutes last) |

Process Workflow Diagram

Figure 2: Operational workflow from substrate preparation to purified product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion Rate | Substrate insolubility limiting mass transfer. | Increase temperature to 45°C (check enzyme stability first) or add 5-10% Ethanol. |

| Accumulation of Intermediate | N-Carbamylase activity is lower than Hydantoinase activity. | Increase the ratio of N-Carbamylase. Ensure |

| Racemic Product (Low ee) | pH is too low (< 7.0). | Spontaneous racemization of the hydantoin requires pH > 8.0. Raise pH. |

| Precipitate in Reactor | Product inhibition or solubility limit of Norleucine. | Norleucine is moderately soluble. If precipitation occurs, dilute the reaction or harvest the solid (it might be pure product). |

References

-

Syldatk, C., et al. (1999). Biocatalytic potential of hydantoinases.[3][4][5] In: Biotechnology of Aromatics. Springer .

-

Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes.[4][5][6][7]Biotechnology Advances , 19(8), 553-609.

-

May, O., et al. (2000). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine.Nature Biotechnology , 18, 317–320.

-

Suzuki, S., et al. (2005). Novel enzymatic method for the production of L-amino acids from hydantoins.[2][8][9]Journal of Bioscience and Bioengineering , 100(6).

-

Findrik, Z., et al. (2005). Kinetic modeling of L-amino acid production by hydantoinase and N-carbamoylase.Chemical Engineering Science , 60(12).

Sources

- 1. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Construction and Evaluation of a Novel Bifunctional N-Carbamylase–d-Hydantoinase Fusion Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]

- 9. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Detection and Quantification of 5-Butylimidazolidine-2,4-dione

Abstract

This application note details the development and validation of a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Butylimidazolidine-2,4-dione. Recognizing the growing importance of hydantoin derivatives in pharmaceutical research and development, this guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling robust, reproducible results. All procedures are in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction

This compound, a member of the hydantoin class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties. As such, the development of robust analytical methods for the accurate quantification of these compounds is crucial for drug discovery, quality control, and pharmacokinetic studies.

This document presents a scientifically-grounded approach to developing a reversed-phase HPLC (RP-HPLC) method for this compound. The inherent polarity of the target analyte presents a common challenge in RP-HPLC, often leading to poor retention on conventional nonpolar stationary phases. This guide will address this challenge through a systematic method development strategy, culminating in a fully validated analytical procedure.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

| Property | Value/Information | Source |

| Molecular Formula | C7H12N2O2 | PubChem[1] |

| Molecular Weight | 156.18 g/mol | Inferred from formula |

| Predicted XlogP | 0.8 | PubChem[1] |

| Structure | Imidazolidine-2,4-dione ring with a butyl substituent at the 5-position | PubChem[1] |

| pKa | Estimated to be around 8.0 for the acidic nitrogen in the hydantoin ring.[2] | Chemicalize Prediction[2] |

The predicted XlogP of 0.8 indicates that this compound is a relatively polar molecule. This is a critical consideration for selecting the appropriate stationary and mobile phases in reversed-phase chromatography.[3][4] The pKa value suggests that the compound's ionization state, and therefore its retention, can be manipulated by adjusting the mobile phase pH.[2]

HPLC Method Development Strategy

Our strategy is to develop a robust RP-HPLC method with UV detection. Given the polar nature of this compound, the primary challenge is to achieve adequate retention and a symmetrical peak shape. The following sections outline the rationale for the selection of various chromatographic parameters.

Column Selection

For polar analytes, standard C18 columns can sometimes provide insufficient retention.[4] Therefore, a C18 column with polar end-capping or a polar-embedded stationary phase is recommended to enhance retention of polar compounds through secondary interactions.[5] An alternative approach for highly polar compounds could be Hydrophilic Interaction Liquid Chromatography (HILIC), but for a moderately polar compound like this compound, a well-chosen polar-modified C18 column should suffice.[4][5]

Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC.[6]

-

Aqueous Phase: HPLC-grade water with a suitable buffer is necessary to control the pH and ensure reproducible retention times. Given the estimated pKa of ~8.0, a mobile phase pH below this value will keep the analyte in its neutral form, which is generally better retained in reversed-phase chromatography. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point.

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.[7] A gradient elution starting with a low percentage of acetonitrile and gradually increasing will be explored to ensure elution of any less polar impurities and provide a sharp peak for the analyte of interest.

-

Additives: Trifluoroacetic acid (TFA) at a low concentration (0.1%) can be added to the mobile phase to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[8]

Detection

The hydantoin ring structure contains a chromophore that should allow for UV detection. An initial wavelength scan of a standard solution of this compound should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar compounds, a starting wavelength of 210-220 nm is a reasonable initial parameter.[9]

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

Caption: Workflow for HPLC method development.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the final optimized HPLC method for the analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R2) guidelines.[10][11]

Validation Parameters and Acceptance Criteria

| Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |

| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is linear, accurate, and precise. |

| Accuracy | Analyze samples of known concentration (spiked matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery between 98.0% and 102.0%. |

| Precision | - Repeatability (Intra-day): Six replicate injections of the same standard. - Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |

| Limit of Quantification (LOQ) | Based on the signal-to-noise ratio (typically 10:1). | To be determined experimentally. |

| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected five times, and the following parameters are evaluated:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| RSD of Peak Area | ≤ 2.0% |

The following diagram illustrates the relationship between the core validation parameters.

Caption: Interrelation of HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the determination of this compound. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can implement a robust and reliable analytical method suitable for various applications in the pharmaceutical industry. The principles of method development and validation outlined here are broadly applicable to other similar polar analytes. Adherence to established guidelines such as those from the ICH and USP ensures the generation of high-quality, defensible analytical data.[12][13][14][15]

References

-

<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

-

Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

-

Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Available at: [Link]

-

Polar Compounds | SIELC Technologies . Available at: [Link]

-

<621> CHROMATOGRAPHY - uspbpep.com . Available at: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog . Available at: [Link]

-

Why we do use reversed phase in HPLC? - ResearchGate . Available at: [Link]

-

Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF - ResearchGate . Available at: [Link]

-

Normal-phase vs. Reversed-phase Chromatography - Phenomenex . Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International . Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available at: [Link]

-

Separation of Hydantoin on Newcrom R1 HPLC column - SIELC Technologies . Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]

-

Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC . Available at: [Link]

-

Ich guidelines for validation final | PPTX - Slideshare . Available at: [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI . Available at: [Link]

-

This compound (C7H12N2O2) - PubChem . Available at: [Link]

-

GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION - DergiPark . Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Polar Compounds | SIELC Technologies [sielc.com]

- 4. waters.com [waters.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity [mdpi.com]

- 9. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. usp.org [usp.org]

- 13. agilent.com [agilent.com]

- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Scalable Enantioselective Synthesis of (R)- and (S)-5-Butylhydantoin

Application Note AN-5BH-01

Executive Summary

5-Butylhydantoin is a critical chiral scaffold used in the synthesis of non-canonical amino acids, specifically L-Norleucine and D-Norleucine , which serve as precursors for pharmaceutical agents such as the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) and various protease inhibitors.

Achieving high enantiomeric excess (ee) for 5-alkylhydantoins is historically challenging due to the lability of the C5 proton, which leads to spontaneous racemization under basic conditions. This Application Note details two orthogonal workflows to overcome this challenge:

-

Method A (Biocatalytic): A Dynamic Kinetic Resolution (DKR) utilizing hydantoinase/carbamoylase systems. This is the "Green" standard for large-scale production, achieving 100% theoretical yield by exploiting the spontaneous racemization.

-

Method B (Chemo-Catalytic): Asymmetric Hydrogenation of 5-butylidenehydantoin using Rhodium-Phosphine complexes. This method offers high precision for specific isomers without biological constraints.

Mechanistic Insight & Strategy

The Racemization Challenge (and Opportunity)

The C5 position of 5-butylhydantoin is flanked by a carbonyl group and a nitrogen atom, rendering the C5 proton acidic (pKa ~9.1). In aqueous buffers above pH 8.0, the enantiomers interconvert via an achiral enolate intermediate.

-

In Classical Resolution: This racemization is a defect, lowering yields to nearly 50%.

-

In DKR (Method A): We weaponize this racemization. As the enzyme selectively hydrolyzes one enantiomer (e.g., the D-isomer), the chemical equilibrium shifts to replenish that isomer from the L-pool, allowing total conversion of the racemate to a single enantiopure product.

Visualizing the Workflows

The following diagram illustrates the divergent pathways for Method A (DKR) and Method B (Hydrogenation).

Caption: Figure 1. Divergent synthesis pathways. Method A utilizes the racemization equilibrium (center) for DKR. Method B (top) establishes chirality directly from the achiral olefin.

Method A: Enzymatic Dynamic Kinetic Resolution (DKR)

Best for: Large-scale synthesis of D-amino acids (or L-amino acids with specific L-hydantoinases); "Green" chemistry requirements.

Protocol Overview

This "Hydantoinase Process" couples chemical racemization with enzymatic hydrolysis. The protocol below describes the production of D-Norleucine (via D-5-butylhydantoin intermediate) using a standard D-hydantoinase (e.g., from Agrobacterium or commercially available kits).

Reagents:

-

Substrate: rac-5-butylhydantoin (0.5 M suspension).

-

Enzyme: D-Hydantoinase (EC 3.5.2.2) lyophilized powder or immobilized resin.

-

Buffer: 0.1 M Glycine-NaOH or Tris-HCl, pH 8.5.

-

Co-factor: MnCl₂ (1 mM) or ZnCl₂ (depending on enzyme source).

Step-by-Step Protocol:

-

Preparation: Dissolve rac-5-butylhydantoin in the buffer. The substrate has low solubility; a suspension is acceptable as it will dissolve as the reaction proceeds.

-

Activation: Add MnCl₂ (1 mM) to the buffer. Many hydantoinases are metalloenzymes requiring divalent cations for stability.

-

Reaction Initiation: Add D-hydantoinase (approx. 100 U/mmol substrate).

-

Incubation: Incubate at 40°C with gentle orbital shaking.

-

Critical Control: Maintain pH at 8.5–9.0. If pH drops below 8.0, the chemical racemization rate (

) slows down, becoming the rate-limiting step (

-

-

Monitoring: Monitor consumption of the hydantoin via HPLC (see Section 5).

-

Termination: Once conversion >98%, heat shock (80°C for 10 min) or acidify to pH 2.0 to quench the enzyme.

-

Purification: The product at this stage is N-carbamoyl-D-norleucine. To obtain the free amino acid or re-cyclize to pure D-hydantoin:

-

For Amino Acid: Add D-carbamoylase (EC 3.5.1.77) to the mixture (often done in one-pot).

-

For Pure Hydantoin: This step is difficult enzymatically. Usually, the N-carbamoyl derivative is isolated and chemically cyclized if the hydantoin is the final target.

-

Method B: Asymmetric Hydrogenation of 5-Butylidenehydantoin

Best for: High-purity synthesis of specific isomers (R or S) when biological contamination must be avoided; producing the hydantoin ring intact (no hydrolysis).

Protocol Overview

This method hydrogenates the exocyclic double bond of 5-butylidenehydantoin. The chirality is induced by the ligand on the metal catalyst.

Reagents:

-

Substrate: 5-butylidenehydantoin (Synthesized via condensation of valeraldehyde and hydantoin in ethanolamine/water).

-

Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Chiral Ligand: (S,S)-Me-DuPhos or (R)-BINAP.

-

Solvent: Deoxygenated Methanol.

Step-by-Step Protocol:

-

Catalyst Formation (Inert Atmosphere): In a glovebox (N₂ atmosphere), mix [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in anhydrous methanol. Stir for 15 min to form the active cationic complex.

-

Why DuPhos? Bis-phosphine ligands like DuPhos form a rigid 5-membered chelate ring with Rh, offering superior facial selectivity for exocyclic alkenes compared to flexible ligands.

-

-

Substrate Addition: Add 5-butylidenehydantoin (0.1 M final concentration) to the catalyst solution.

-

Hydrogenation: Transfer to a high-pressure steel autoclave.

-

Purge with H₂ (3 cycles).

-

Pressurize to 60 psi (4 bar) .

-

Stir at 25°C for 12–24 hours.

-

-

Work-up: Vent H₂. Concentrate the solvent under reduced pressure.

-

Purification: Pass the crude residue through a short pad of silica gel (eluent: EtOAc/Hexane) to remove the metal catalyst.

-

Result: Using (S,S)-Me-DuPhos typically yields (S)-5-butylhydantoin with >97% ee. Use (R,R)-Me-DuPhos for the (R)-isomer.

Analytical Validation (Quality Control)

Trustworthiness in chiral synthesis relies on accurate measurement of Enantiomeric Excess (ee).

Chiral HPLC Protocol:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Hydantoin ring absorption).

-

Temperature: 25°C.

Data Interpretation:

-

rac-5-butylhydantoin will show two distinct peaks (approx. retention times: 8.5 min and 11.2 min on AD-H).

-

Calculate ee% =

.

| Parameter | Method A (Enzymatic DKR) | Method B (Asymm. Hydrogenation) |

| Yield | > 95% (Quantitative conversion) | 90 - 95% |

| Enantiomeric Excess (ee) | > 99% (Enzyme specific) | 95 - 99% (Ligand dependent) |

| Scalability | High (kg to ton scale) | Moderate (Catalyst cost is high) |

| Product Form | N-carbamoyl acid (requires step 2) | Intact Hydantoin |

| Green Metric | Excellent (Water, ambient temp) | Good (Atom economy, but uses heavy metals) |

Troubleshooting Guide

-

Problem: Low ee in Method A.

-

Cause: pH is too low (< 8.0).

-

Fix: The rate of chemical racemization is slower than the enzymatic hydrolysis. Increase pH to 8.5 or 9.0 to accelerate racemization (ensure enzyme stability at this pH).

-

-

Problem: Low conversion in Method B.

-

Cause: Catalyst poisoning or steric hindrance.

-

Fix: Ensure strict deoxygenation of methanol (O₂ poisons Rh). Increase H₂ pressure to 100 psi.

-

-

Problem: Substrate insolubility.

-

Fix: For Method A, use a biphasic system (Water/Toluene) or add 5% DMSO. Note that excessive co-solvent may denature the enzyme.

-

References

-

Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. Link

- Beller, M., et al. (2012). Catalytic Asymmetric Synthesis of Amino Acids and Analogues. Wiley-VCH.

-

Zhang, W., & Chi, Y. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters. Link

- Altenbuchner, J., et al. (2001). Hydantoinase-mediated production of optically pure D-amino acids. Springer. (Detailed protocol on the "Hydantoinase Process").

-

Rais, R., et al. (2019).[1] Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery.[1] Journal of Medicinal Chemistry.[2] Link (Context for Norleucine application).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Butylimidazolidine-2,4-dione Synthesis

Welcome to the technical support center for the synthesis of 5-Butylimidazolidine-2,4-dione, a key intermediate in various pharmaceutical and agrochemical applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The primary synthetic route discussed is the Bucherer-Bergs reaction, a versatile multicomponent reaction for producing hydantoins from aldehydes or ketones.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction for synthesizing this compound?

A1: The Bucherer-Bergs reaction is a one-pot synthesis that proceeds through several key steps.[5] It begins with the formation of a cyanohydrin from the reaction of valeraldehyde (the carbonyl compound) with a cyanide salt.[5] This is followed by the reaction of the cyanohydrin with ammonia (derived from ammonium carbonate) to form an aminonitrile.[5] The amino group of the aminonitrile then attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[5] Finally, an intramolecular cyclization of the carbamic acid, followed by rearrangement, yields the this compound product.[6]

Caption: Reaction mechanism of the Bucherer-Bergs hydantoin synthesis.

Q2: What are the critical safety precautions for this synthesis?

A2: The Bucherer-Bergs reaction involves highly toxic materials and must be conducted with stringent safety protocols.

-

Cyanide Salts (KCN or NaCN): These are extremely toxic.[7] All handling must occur within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use.[7]

-

Ammonia: Ammonium carbonate decomposes to release ammonia gas, which is toxic and corrosive.[7] The entire experiment, including workup, should be performed in a well-ventilated fume hood.[7]

Q3: Can I use a starting material other than valeraldehyde?

A3: Yes, the Bucherer-Bergs reaction is versatile and can be applied to a wide range of aldehydes and ketones to produce various 5-substituted and 5,5-disubstituted hydantoins.[1][2] Modified procedures also allow for the use of nitriles and organometallic reagents, expanding the structural diversity of the resulting hydantoins.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions to improve your experimental outcomes.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.

Potential Cause & Solution:

-

Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the starting material is still present after the recommended reaction time, consider extending the duration. For some less reactive substrates, increasing the reaction time can significantly improve the yield.[1]

-

Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[7] Performing the reaction in a sealed vessel, such as a steel bomb or a sealed tube, can prevent the loss of these volatile components and dramatically increase yields.[1][7]

-

Suboptimal Temperature: The reaction temperature is a critical parameter. While a standard temperature of 60-70°C is often recommended, some starting materials may require higher temperatures for efficient conversion.[1][4] A systematic temperature optimization study, for example from 60°C to 110°C, can help determine the optimal condition for your specific setup.[1][9]

-

Poor Solubility of Starting Material: Valeraldehyde has limited solubility in the typical ethanol/water solvent mixture, which can hinder the reaction rate.[7] Consider using alternative solvents like propylene glycol or melted acetamide, which have been shown to improve yields for other hydantoin syntheses.[1]

-

Incorrect Reagent Ratios: The stoichiometry of the reactants is crucial for a successful reaction. A molar ratio of 1:2:2 for the aldehyde:KCN:(NH₄)₂CO₃ is often recommended to ensure balanced reactivity.[5]

Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Cause & Solution:

-

Formation of Ureido Acids or Amides: The hydantoin ring can be susceptible to hydrolysis, especially during the acidic workup, leading to the formation of ureido acids or amides.[7] To minimize this, carefully control the pH during the acidification step and avoid prolonged exposure to strongly acidic or basic conditions.[7]

-

Polymerization of Aldehyde: Aldehydes, including valeraldehyde, can be prone to polymerization under the reaction conditions.[7] The use of ultrasonication can be a valuable technique to mitigate this issue by allowing for lower reaction temperatures and shorter reaction times.[6][7]

Issue 3: Difficulty in Product Purification

Isolating a pure product is essential for subsequent applications.

Potential Cause & Solution:

-

Inadequate Crystallization: For many hydantoins, a single crystallization from a suitable solvent is sufficient to achieve high purity.[1] If impurities persist, consider a second recrystallization or employing column chromatography.

-

Co-precipitation of Impurities: During the acidification step, side products may co-precipitate with the desired hydantoin. Ensure the pH is carefully adjusted and consider washing the crude product with a solvent in which the impurities are more soluble.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol incorporates best practices to maximize yield and purity.

Materials:

-

Valeraldehyde

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, combine valeraldehyde (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2 molar equivalents).[5]

-

Solvent Addition: Add a 1:1 mixture of ethanol and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Seal the vessel and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature in an ice bath.

-

Precipitation: In a well-ventilated fume hood, slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate.[5]

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[5]

Data Summary Table